
Propyl octadeca-9,12,15-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Propyl octadeca-9,12,15-trienoate is a diglyceride with the chemical formula C₃₉H₇₀O₅ . It consists of a glycerol backbone esterified with two fatty acid chains.
- The compound’s structure includes a propyl group (a three-carbon alkyl chain) attached to the glycerol moiety.
- The fatty acid chains are composed of octadeca-9,12,15-trienoate (also known as linolenic acid ), which contains three double bonds at positions 9, 12, and 15 along an 18-carbon chain.
- This compound is found in biological systems and plays essential roles in lipid metabolism.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.
Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.
Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.
Analyse Des Réactions Chimiques
Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .
Common Reagents and Conditions:
Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.
Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.
Medicine: Relevant to cardiovascular health due to its linolenic acid content.
Mécanisme D'action
Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.
Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other diglycerides, such as (DAG 18:1/18:1), exhibit different fatty acid compositions.
Uniqueness: Propyl octadeca-9,12,15-trienoate’s unique feature lies in its specific fatty acid arrangement (linolenic acid) and propyl group.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications.
Propriétés
Numéro CAS |
106196-77-4 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
propyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3 |
Clé InChI |
UDSQVSBJCXBSHG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
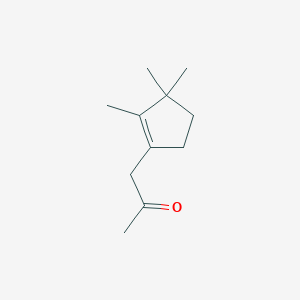
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
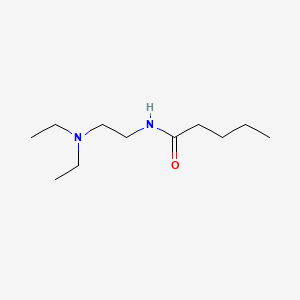
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)
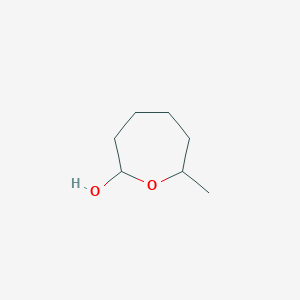
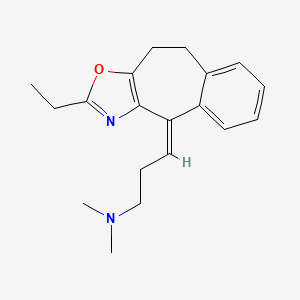
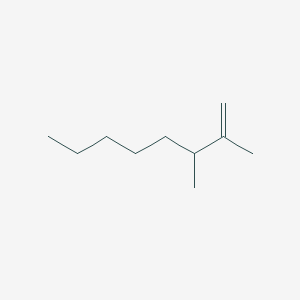


![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

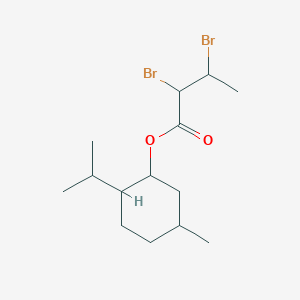
![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
